Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate with ammonia or an amine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
[ \text{Ethyl 3-(chloromethyl)-1,2,4-thiadiazole-5-carboxylate} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate can be compared with other similar compounds such as:
- Ethyl 2-aminomethyl-1,3,4-thiadiazole-5-carboxylate
- Ethyl 3-(aminomethyl)-1,2,5-thiadiazole-5-carboxylate
These compounds share the thiadiazole ring but differ in the position of the amino and carboxylate groups. The unique arrangement of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3 |
InChI Key |
CANLOCWZEUSLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)CN |
Origin of Product |
United States |
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